molecular formula C5H9BF3K B13354001 Potassium trifluoro(pent-4-en-2-yl)borate

Potassium trifluoro(pent-4-en-2-yl)borate

Cat. No.: B13354001
M. Wt: 176.03 g/mol
InChI Key: JSMONRJUWHXAML-UHFFFAOYSA-N
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Description

Potassium trifluoro(pent-4-en-2-yl)borate is an organoboron compound with the molecular formula C5H9BF3K. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(pent-4-en-2-yl)borate can be synthesized through several methods. One common approach involves the reaction of pent-4-en-2-ylboronic acid with potassium fluoride in the presence of a suitable solvent such as methanol. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(pent-4-en-2-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. These reactions are typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of potassium trifluoro(pent-4-en-2-yl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of transformations. Molecular targets and pathways involved include the formation of carbon-boron bonds and subsequent functionalization to achieve desired chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(pent-4-en-2-yl)borate stands out due to its unique pent-4-en-2-yl group, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not perform as effectively .

Properties

Molecular Formula

C5H9BF3K

Molecular Weight

176.03 g/mol

IUPAC Name

potassium;trifluoro(pent-4-en-2-yl)boranuide

InChI

InChI=1S/C5H9BF3.K/c1-3-4-5(2)6(7,8)9;/h3,5H,1,4H2,2H3;/q-1;+1

InChI Key

JSMONRJUWHXAML-UHFFFAOYSA-N

Canonical SMILES

[B-](C(C)CC=C)(F)(F)F.[K+]

Origin of Product

United States

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